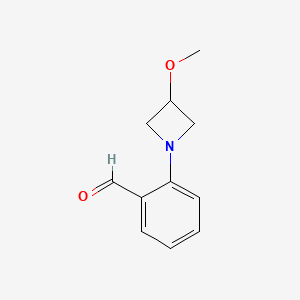
2-(3-Methoxyazetidin-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is characterized by the presence of a benzaldehyde group attached to a 3-methoxyazetidine ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
準備方法
The synthesis of 2-(3-Methoxyazetidin-1-yl)benzaldehyde typically involves the reaction of 3-methoxyazetidine with benzaldehyde under specific conditions. One common method involves the use of hydrogen and palladium hydroxide as catalysts in methanol, followed by the addition of hydrochloric acid . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion. Industrial production methods may vary, but they generally follow similar principles, with adjustments made for scale and efficiency.
化学反応の分析
2-(3-Methoxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(3-Methoxyazetidin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 2-(3-Methoxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
類似化合物との比較
2-(3-Methoxyazetidin-1-yl)benzaldehyde can be compared with similar compounds such as 3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde . While both compounds share the azetidine ring structure, the presence of different substituents (e.g., fluorine vs. hydrogen) can lead to variations in their chemical properties and reactivity. This uniqueness makes this compound valuable for specific applications where its particular chemical characteristics are advantageous.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions and interact with different molecular targets, making it a valuable tool in the development of new materials and pharmaceuticals.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-(3-methoxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-12(7-10)11-5-3-2-4-9(11)8-13/h2-5,8,10H,6-7H2,1H3 |
InChIキー |
FRCQXFCNSRXBBW-UHFFFAOYSA-N |
正規SMILES |
COC1CN(C1)C2=CC=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine](/img/structure/B13188902.png)
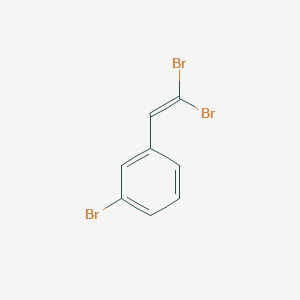
![5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)
![3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13188935.png)

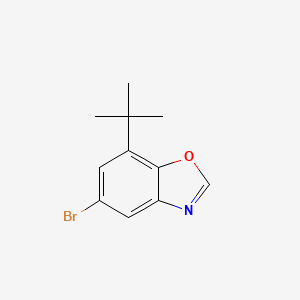



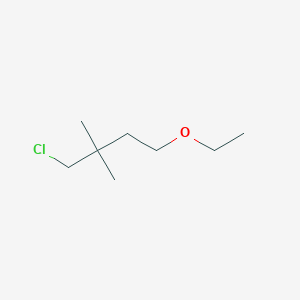

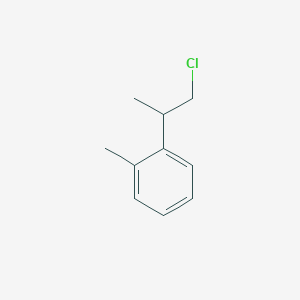
![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
